PPTN Mesylate
Description
Overview of P2Y Receptor Family and Subtypes
The P2Y receptor family is a diverse group of eight distinct G protein-coupled receptors in mammals, namely P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. guidetopharmacology.orgebi.ac.uk These receptors are characterized by their seven-transmembrane structure and their activation by a variety of extracellular nucleotides, including adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), uridine (B1682114) triphosphate (UTP), uridine diphosphate (UDP), and UDP-sugars. guidetopharmacology.orgwikipedia.orggenecards.org
The P2Y receptor family can be broadly divided into two subfamilies based on their G protein coupling and primary signaling pathways. ebi.ac.ukmdpi.com The P2Y1-like subfamily, which includes P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. guidetopharmacology.orgmdpi.comqiagen.com The P2Y12-like subfamily, comprising P2Y12, P2Y13, and P2Y14, generally couples to Gi/o proteins, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. guidetopharmacology.orgebi.ac.ukmdpi.com
Table 1: P2Y Receptor Family and Subtypes
| Receptor Subtype | Primary Agonists | G Protein Coupling | Primary Signaling Pathway |
|---|---|---|---|
| P2Y1 | ADP | Gq/11 | PLC Activation, Ca2+ Mobilization |
| P2Y2 | ATP, UTP | Gq/11 | PLC Activation, Ca2+ Mobilization |
| P2Y4 | UTP | Gq/11 | PLC Activation, Ca2+ Mobilization |
| P2Y6 | UDP | Gq/11 | PLC Activation, Ca2+ Mobilization |
| P2Y11 | ATP | Gs, Gq/11 | Adenylyl Cyclase Activation, PLC Activation |
| P2Y12 | ADP | Gi/o | Adenylyl Cyclase Inhibition |
| P2Y13 | ADP | Gi/o | Adenylyl Cyclase Inhibition |
| P2Y14 | UDP-glucose, UDP, UDP-galactose | Gi/o | Adenylyl Cyclase Inhibition |
Significance of P2Y14 Receptor in Biological Systems and Research Contexts
The P2Y14 receptor, also known as GPR105, is distinguished within the P2Y family by its activation by UDP-sugars, such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine. guidetopharmacology.orgwikipedia.orgebi.ac.uk UDP itself has also been identified as a potent agonist for this receptor. nih.gov The P2Y14 receptor is prominently expressed in immune and inflammatory cells, including neutrophils, monocytes, dendritic cells, and mast cells, as well as in various epithelial tissues. nih.govacs.orgnih.gov
This expression pattern underscores its significant role in the immune system and inflammatory processes. acs.orgnih.govgrantome.com Research has implicated the P2Y14 receptor in a range of biological functions, including:
Inflammation: Activation of the P2Y14 receptor can trigger pro-inflammatory responses, such as the recruitment of neutrophils to sites of inflammation. grantome.comnih.govthieme-connect.com
Immune Regulation: The receptor is involved in regulating the stem cell compartment and may play a role in neuroimmune function. wikipedia.org
Chemotaxis: The P2Y14 receptor mediates the chemotaxis of hematopoietic stem cells and neutrophils. wikipedia.orgnih.govgrantome.com
Pathophysiological Conditions: The UDP-glucose/P2Y14 receptor axis has been identified as a potential target in conditions like ischemic acute kidney injury and inflammatory bowel disease. nih.govresearchgate.netresearchgate.net Studies have also suggested its involvement in the pathology of gout and bone resorption. mdpi.com
The diverse roles of the P2Y14 receptor make it an attractive target for therapeutic intervention in a variety of diseases.
Historical Context of P2Y14 Receptor Research and Discovery of Modulators
The P2Y14 receptor was initially identified as an orphan G protein-coupled receptor, GPR105. Its deorphanization came with the discovery that it was activated by UDP-glucose and other UDP-sugars, leading to its classification as the P2Y14 receptor. guidetopharmacology.orgwikipedia.orgebi.ac.uk This discovery expanded the known repertoire of purinergic signaling molecules to include nucleotide sugars.
Early research focused on characterizing the receptor's pharmacology and signaling pathways, establishing its coupling to Gi proteins and subsequent inhibition of adenylyl cyclase. nih.govunc.edu The identification of its high expression in immune cells spurred investigations into its role in inflammation. nih.govgrantome.com
A significant challenge in the field was the lack of selective antagonists to probe the receptor's function. nih.govcapes.gov.brresearchgate.net The development of non-nucleotide antagonists represented a major breakthrough. The discovery of a series of 4,7-disubstituted 2-naphthoic acid derivatives, including PPTN, provided researchers with the first highly selective and potent tools to block P2Y14 receptor activity. nih.govgrantome.com This has enabled more precise studies of its physiological and pathophysiological roles.
Rationale for Investigating Selective P2Y14 Receptor Antagonists like PPTN Mesylate
The investigation of selective P2Y14 receptor antagonists like this compound is driven by several key factors:
Elucidating Receptor Function: Selective antagonists are indispensable tools for dissecting the specific biological roles of the P2Y14 receptor. By blocking its activity, researchers can determine which cellular and physiological processes are dependent on P2Y14 signaling, distinguishing its effects from those of other P2Y receptors. nih.gov
Therapeutic Potential: Given the P2Y14 receptor's involvement in inflammatory diseases, antagonists hold significant therapeutic promise. grantome.comfederalregister.gov Blockade of the P2Y14 receptor could offer a novel strategy for treating conditions such as inflammatory bowel disease, acute kidney injury, gout, and certain respiratory inflammatory conditions. mdpi.comnih.govresearchgate.netfederalregister.gov
Understanding Disease Mechanisms: Studying the effects of selective antagonists in disease models helps to clarify the contribution of the P2Y14 receptor to the underlying pathology. For example, the ability of PPTN to block neutrophil chemotaxis and reduce inflammation in models of kidney injury highlights the receptor's role in these processes. grantome.comnih.gov
Drug Development: PPTN and its analogs serve as lead compounds for the development of new and improved P2Y14 receptor antagonists with more favorable drug-like properties for potential clinical use. grantome.com The characterization of PPTN's high affinity and selectivity provides a benchmark for future drug discovery efforts. nih.gov
Properties
CAS No. |
1160271-31-7 |
|---|---|
Molecular Formula |
C30H28F3NO5S |
Molecular Weight |
571.61 |
IUPAC Name |
4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid Mesylate |
InChI |
InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
InChI Key |
NUTQRNOURPWIIS-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC(C2=CC=C(C3CCNCC3)C=C2)=C4C=CC(C5=CC=C(C(F)(F)F)C=C5)=CC4=C1.OS(=O)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PPTN Mesylate; PPTN Mesylate salt; |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Pptn Mesylate
P2Y14 Receptor Binding Dynamics and Ligand-Receptor Interactions
PPTN Mesylate, a 4,7-disubstituted 2-naphthoic acid derivative, is recognized as a potent and selective antagonist for the P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by nucleotide sugars like UDP-glucose. vulcanchem.comnih.govnih.gov Its mechanism of action is primarily defined by its direct interaction with the receptor, preventing the binding and action of endogenous agonists.
The characterization of this compound's interaction with the P2Y14 receptor has been established through functional assays and selectivity profiling. Radioligand binding assays, which utilize radioactively labeled ligands to quantify receptor binding, are a standard method for determining the affinity of a compound for its target. nih.govoncodesign-services.com For the P2Y14 receptor, radiolabeled agonists such as [³H]UDP can be employed to label the receptor for binding studies. researchgate.net
Functional studies using C6 glioma cells stably expressing the human P2Y14 receptor have been pivotal in quantifying the affinity of this compound. nih.govnih.gov In these assays, the ability of the P2Y14 agonist, UDP-glucose, to inhibit forskolin-stimulated adenylate cyclase activity is measured. The addition of this compound causes a concentration-dependent rightward shift in the agonist's concentration-effect curve, which is characteristic of competitive antagonism. nih.gov Schild analyses of this data revealed that this compound-mediated inhibition follows competitive kinetics, yielding a KB value of 434 pM, indicating a very high binding affinity for the receptor. nih.govnih.gov
The selectivity of this compound is a key feature that distinguishes it as a valuable pharmacological tool. vulcanchem.com Studies have demonstrated that at a concentration of 1 µM, which is over 1000-fold higher than its KB for the P2Y14 receptor, this compound shows no measurable agonist or antagonist activity at other P2Y receptor subtypes, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13. nih.govmedchemexpress.commedchemexpress.eu
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| Target Receptor | P2Y14 | Human recombinant P2Y14 in C6 glioma cells | nih.govnih.gov |
| Binding Affinity (KB) | 434 ± 126 pM | Schild analysis of adenylate cyclase inhibition | vulcanchem.comnih.gov |
| Selectivity Profile (at 1 µM) | No activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 | Functional assays | nih.govmedchemexpress.com |
Current research characterizes this compound as a competitive antagonist that interacts with the orthosteric binding site of the P2Y14 receptor. vulcanchem.comnih.gov The orthosteric site is the same location where the endogenous agonist, UDP-glucose, binds. By occupying this site, this compound directly prevents the agonist from binding and activating the receptor. vulcanchem.com The surmountable nature of the antagonism observed in functional assays supports this competitive, orthosteric mechanism. nih.gov
Allosteric modulators, by contrast, bind to a topographically distinct site on the receptor. rsc.orglongdom.org This binding induces a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand. longdom.org While the primary mechanism of this compound is orthosteric antagonism, one study noted that the slopes of the Schild plots derived from their experiments were typically greater than 1.0. nih.gov Although this could suggest a more complex interaction than simple competitive antagonism, the authors did not rule out the orthosteric model, and there is no direct evidence from dedicated studies to classify this compound as an allosteric modulator. nih.gov
Intracellular Signaling Cascades Modulated by P2Y14 Receptor Antagonism
The P2Y14 receptor is a member of the G protein-coupled receptor family that signals primarily through the Gi/o subclass of heterotrimeric G proteins. guidetopharmacology.org Antagonism of this receptor by this compound effectively blocks the initiation of these downstream signaling pathways.
Upon activation by an agonist such as UDP-glucose, the P2Y14 receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein, causing the dissociation of the Gαi-GTP and Gβγ subunits. guidetopharmacology.orgwikipedia.org These dissociated subunits then interact with and modulate the activity of various downstream effector proteins. guidetopharmacology.org The primary effector for Gαi is adenylate cyclase. guidetopharmacology.org By binding to the P2Y14 receptor and preventing its activation, this compound inhibits this G protein-coupling process, thereby blocking the modulation of downstream effectors. vulcanchem.com
A key signaling consequence of P2Y14 receptor activation via Gi is the inhibition of adenylate cyclase activity. vulcanchem.comguidetopharmacology.org Adenylate cyclase is the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). wikipedia.org In cellular models expressing the human P2Y14 receptor, agonists like UDP-glucose, UDP, and the synthetic agonist MRS2906 inhibit forskolin-stimulated cAMP accumulation. nih.gov
This compound demonstrates its antagonist function by blocking this inhibitory effect. In the presence of this compound, the agonist-induced inhibition of adenylate cyclase is reversed in a concentration-dependent manner. vulcanchem.comnih.gov This restores the levels of cAMP within the cell, demonstrating that this compound effectively uncouples the P2Y14 receptor from its Gi-mediated negative regulation of this key signaling enzyme. nih.gov
| Condition | P2Y14 Receptor Activity | Adenylate Cyclase Activity | Reference |
|---|---|---|---|
| Basal (no agonist) | Inactive | Basal level | nih.gov |
| + Forskolin | Inactive | Stimulated | nih.gov |
| + Forskolin + UDP-glucose (agonist) | Active | Inhibited | nih.gov |
| + Forskolin + UDP-glucose + this compound | Blocked by antagonist | Inhibition is reversed (activity restored) | nih.govnih.gov |
In addition to regulating adenylate cyclase, P2Y14 receptor signaling can lead to changes in intracellular calcium ([Ca²⁺]i) concentrations. guidetopharmacology.org While Gi-coupled receptors are not typically associated with direct calcium mobilization via Gq, the Gβγ subunits released upon Gi activation can stimulate phospholipase Cβ (PLCβ). guidetopharmacology.org PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores. nih.gov
Studies in human platelets have shown that the P2Y14 agonist UDP-glucose can significantly increase Ca²⁺ influx and the release of calcium from internal stores. kcl.ac.uk This effect was significantly inhibited by this compound in a concentration-dependent manner. kcl.ac.uk This finding indicates that this compound effectively blocks the P2Y14 receptor-mediated signaling pathway that leads to the mobilization of intracellular calcium.
| Condition | Observed Effect on [Ca²⁺]i | Interpretation | Reference |
|---|---|---|---|
| UDP-glucose (100-400 µM) | Significant increase in Ca²⁺ influx and internal store release | P2Y14 receptor activation leads to Ca²⁺ mobilization | kcl.ac.uk |
| UDP-glucose + this compound | Concentration-dependent inhibition of Ca²⁺ mobilization | This compound blocks the P2Y14-mediated Ca²⁺ signal | kcl.ac.uk |
Molecular Docking and Computational Modeling of this compound with P2Y14 Receptor
The rational design and understanding of PPTN's interaction with the P2Y14 receptor have been significantly advanced through computational methods, as the receptor's crystal structure has not yet been resolved. nih.gov
Ligand-Based and Structure-Based Drug Design Principles
Drug discovery for the P2Y14 receptor has employed both ligand-based and structure-based design principles. iaanalysis.comextrapolations.com
Ligand-Based Drug Design (LBDD): This approach utilizes information from molecules known to bind to the target receptor. iaanalysis.com The development of P2Y14 antagonists began with the identification of active chemical scaffolds, such as naphthoic acid derivatives, through high-throughput screening. nih.govresearchgate.net These initial "hits" served as the foundation for designing more potent and selective antagonists like PPTN.
Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the target protein to design molecules that can bind to it effectively. iaanalysis.comextrapolations.com In the absence of an experimentally determined P2Y14 receptor structure, researchers have constructed homology models. nih.gov These models are typically based on the crystal structure of the closely related P2Y12 receptor, providing a structural template to simulate the docking of antagonists like PPTN and guide the design of new compounds. nih.govresearchgate.netacs.org
The integration of these strategies has been crucial, combining knowledge of active ligands with sophisticated structural modeling to explore and optimize receptor-antagonist interactions.
Prediction of Binding Modes and Interaction Hotspots
Integrated computational pipelines, including molecular dynamics simulations, have been employed to predict the binding site for PPTN and its derivatives on the P2Y14 receptor. digitellinc.com These models have been validated by site-directed mutagenesis experiments, lending confidence to the predicted interactions. digitellinc.com
The identified binding site for PPTN is a narrow cleft formed between transmembrane helices (TM) 6 and 7, and the extracellular loop (ECL)3. digitellinc.com Within this pocket, PPTN is proposed to act as a molecular "wedge," which stabilizes the helices in an inactive conformation, similar to the mechanism of antagonists for the related P2Y12 receptor. digitellinc.com
A critical interaction hotspot identified by these models is a single arginine residue, R2536.55, located in TM6. digitellinc.com This residue forms a crucial electrostatic interaction with the carboxylate group of PPTN, a conserved feature among this class of antagonists. digitellinc.com While there are similarities with the P2Y12 receptor, the binding mode for P2Y14 antagonists like PPTN only partially overlaps with that of P2Y12 antagonists, a feature that underpins PPTN's selectivity for its target receptor. digitellinc.com
Table 1: Predicted Interaction Hotspots for PPTN at the P2Y14 Receptor
| Interacting Component | Location | Nature of Interaction | Reference |
|---|---|---|---|
| Arginine (R2536.55) | Transmembrane Helix 6 (TM6) | Electrostatic interaction with PPTN's carboxylate group | digitellinc.com |
Cellular Responses Elicited by P2Y14 Receptor Blockade in In Vitro Systems
Blockade of the P2Y14 receptor by PPTN triggers a range of cellular responses in various in vitro models, affecting proliferation, gene expression, and differentiation.
Effects on Cell Proliferation and Viability in Specific Cell Lines
The inhibition of P2Y14 signaling by PPTN has demonstrated significant effects on the proliferation of several cell types.
Osteoblasts: In primary murine osteoblasts, pharmacological inhibition of the P2Y14 receptor with an antagonist resulted in a significant reduction in cell numbers. mdpi.com Similarly, CRISPR-Cas9-mediated knockout of the P2Y14 receptor in an osteoblastic cell line also led to reduced cell counts. mdpi.com
Schwann Cells: In a mouse model of neurofibromatosis type 1 (NF1), pharmacological inhibition of P2ry14 with PPTN was shown to decrease the proliferation of Schwann cells in neurofibroma tissues. elifesciences.org In vitro studies confirmed that this inhibition diminished the self-renewal capacity of NF1-deficient Schwann cell precursors. elifesciences.org
Neutrophils: PPTN effectively blocks the chemotaxis (directed cell migration) of human neutrophils and differentiated HL-60 promyelocytic leukemia cells in response to the P2Y14 agonist UDP-glucose. nih.gov This inhibition of a key migratory function is consistent with the antagonist's high affinity for the receptor. nih.gov
Table 2: Summary of this compound (or P2Y14 Inhibition) Effects on Cell Proliferation
| Cell Line / Type | Experimental Model | Effect of P2Y14 Inhibition | Reference |
|---|---|---|---|
| Murine Osteoblasts | Pharmacological inhibition and genetic knockout | Reduced cell proliferation | mdpi.com |
| Schwann Cells | In vitro culture and in vivo mouse model (NF1) | Decreased self-renewal and proliferation | elifesciences.org |
Modulation of Gene Expression and Protein Synthesis
The influence of P2Y14 receptor blockade extends to the intricate processes of gene expression and protein activity.
Modulation of Protein Activity: While direct evidence on the effect of PPTN on global protein synthesis rates is limited, studies have shown that P2Y14 inhibition modulates the activity of key signaling proteins. Protein synthesis is the process by which cells generate new proteins, a fundamental part of gene expression. nih.govgssiweb.org In osteoblasts, P2Y14 inhibition led to a decrease in the phosphorylation of ERK1/2 and an increase in the phosphorylation of AMPKα. mdpi.com These proteins are critical kinases involved in signaling pathways that regulate cell proliferation and metabolism, indicating that P2Y14 blockade can significantly alter intracellular signaling cascades.
Table 3: Effects of P2Y14 Inhibition on Specific Protein Activity
| Cell Type | Protein | Effect of P2Y14 Inhibition | Reference |
|---|---|---|---|
| Murine Osteoblasts | ERK1/2 | Decreased phosphorylation | mdpi.com |
Impact on Cellular Differentiation and Phenotypic Changes
Cellular differentiation is the process by which a cell changes from one type to a more specialized type, involving significant phenotypic shifts. creative-diagnostics.comnih.gov Blockade of the P2Y14 receptor with PPTN influences these processes in specific contexts.
In murine osteoblasts undergoing in vitro osteogenic differentiation, P2Y14 inhibition modulated the timeline of key differentiation events, including collagen deposition and mineralization. mdpi.com Although the final differentiation state after 28 days was not substantially altered, the progression of the differentiation program was affected. mdpi.com
Furthermore, in a mouse model of neurofibromatosis, the genetic deletion of P2ry14, which mimics chronic receptor blockade, resulted in improved nerve ultrastructure, specifically in the morphology of Remak bundles formed by Schwann cells. elifesciences.org This represents a significant phenotypic change at the tissue level. The inhibition of neutrophil chemotaxis by PPTN is also a critical impact on cellular phenotype, as it blocks a key function of these immune cells. nih.gov
Comparative Mechanistic Studies with Other P2Y Receptor Ligands
The distinct mechanism of action of this compound is best understood through comparison with other ligands that target the diverse family of P2Y receptors. This family consists of eight subtypes in mammals (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are all G-protein-coupled receptors (GPCRs) activated by extracellular nucleotides. nih.govnih.gov These receptors can be broadly categorized based on their primary G-protein coupling and their endogenous agonists. frontiersin.org
This compound is distinguished by its high potency and selectivity as a competitive antagonist for the P2Y₁₄ receptor. nih.govnih.gov Schild analyses have confirmed its competitive kinetic profile, with a K₈ value of approximately 434 pM. nih.gov This high degree of selectivity is a key feature, as studies have shown that even at concentrations up to 1 µM, PPTN exhibits no significant agonist or antagonist activity at several other P2Y receptor subtypes, including P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, or P2Y₁₃. nih.govresearchgate.net
The P2Y₁₄ receptor, the target of PPTN, belongs to the Gi-coupled subgroup of P2Y receptors, which also includes the P2Y₁₂ and P2Y₁₃ receptors. nih.govfrontiersin.org Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This contrasts sharply with the other major subgroup of P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁), which primarily couple to Gq proteins to activate phospholipase C (PLC), leading to an increase in intracellular calcium. nih.govfrontiersin.orgguidetopharmacology.org The P2Y₁₁ receptor is unique in that it can also couple to Gs, stimulating adenylyl cyclase. nih.govfrontiersin.org
The ligands for these other P2Y receptors have markedly different profiles compared to PPTN. For instance, the P2Y₁₂ receptor, crucial in platelet aggregation, is antagonized by well-known antiplatelet drugs like clopidogrel (B1663587) and ticagrelor. nih.gov Unlike the highly selective PPTN, some ligands for other P2Y receptors can have effects at multiple subtypes.
A comparative overview of this compound and representative ligands for other P2Y receptors highlights these mechanistic differences:
| Receptor Subtype | Endogenous Agonist(s) | Primary G-Protein Coupling | Example Ligand | Ligand Type | Comparative Notes |
| P2Y₁₄ | UDP-glucose, UDP | Gi | This compound | Selective Antagonist | Highly potent and selective for P2Y₁₄; inhibits adenylyl cyclase. nih.govnih.govnih.gov |
| P2Y₁ | ADP | Gq | MRS2500 | Selective Antagonist | Primarily involved in platelet aggregation and vasodilation through PLC activation. nih.govnih.gov |
| P2Y₂ | ATP, UTP | Gq | AR-C118925XX | Selective Antagonist | Regulates ion transport in epithelia via PLC pathway. nih.govnih.govrndsystems.com |
| P2Y₆ | UDP | Gq | MRS2578 | Selective Antagonist | Involved in inflammatory responses and vasoconstriction through PLC activation. nih.govnih.gov |
| P2Y₁₁ | ATP | Gq/Gs | NF157 | Antagonist | Unique dual coupling to stimulate both PLC and adenylyl cyclase. nih.govnih.gov |
| P2Y₁₂ | ADP | Gi | Clopidogrel (active metabolite) | Antagonist | Key target for anti-thrombotic therapies; inhibits adenylyl cyclase. nih.govnih.gov |
| P2Y₁₃ | ADP | Gi | MRS2211 | Antagonist | Structurally related to P2Y₁₂ and also inhibits adenylyl cyclase. nih.govnih.gov |
This comparative analysis underscores the specific role of this compound as a tool for probing the function of the P2Y₁₄ receptor. Its mechanism, centered on the selective competitive antagonism of a Gi-coupled receptor, distinguishes it from agonists and antagonists of other P2Y receptor subtypes that trigger different signaling cascades (e.g., Gq-mediated) or target receptors with different physiological roles, such as the prominent role of the P2Y₁₂ receptor in hemostasis. nih.govnih.govfrontiersin.org
Preclinical Investigation of Pptn Mesylate in in Vitro and in Vivo Non Human Models
In Vitro Cell-Based Assays and Phenotypic Screening
In vitro studies have been fundamental in establishing the pharmacological profile of PPTN mesylate, confirming its high affinity and selectivity for the P2Y14 receptor. These assays have provided a foundational understanding of its mechanism of action at the cellular level.
The selection of appropriate cell lines has been crucial for the in vitro evaluation of this compound. Researchers have utilized both recombinant and native cell systems to study its effects on P2Y14 receptor signaling.
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) Cells: These cell lines are frequently used for their reliability in expressing recombinant proteins. medchemexpress.com Studies have involved CHO and HEK293 cells stably expressing the human P2Y14 receptor to conduct binding and functional assays. medchemexpress.comnih.gov This allows for the specific investigation of this compound's interaction with the receptor in a controlled cellular environment, isolated from other signaling pathways that might be present in more complex native cells. medchemexpress.com
C6 Glioma Cells: C6 rat glioma cells stably expressing the P2Y14 receptor have been instrumental in characterizing the antagonist properties of PPTN. nih.govunc.edu These cells have been used to demonstrate that PPTN competitively inhibits the effects of P2Y14 receptor agonists, such as UDP-glucose, on adenylyl cyclase activity. nih.gov
HL-60 Human Promyelocytic Leukemia Cells: To study the functional consequences of P2Y14 receptor antagonism in a more physiologically relevant context, differentiated HL-60 cells have been employed. medchemexpress.com These cells endogenously express the P2Y14 receptor and are used in chemotaxis assays to assess the ability of PPTN to block the migration of immune-like cells towards a P2Y14 agonist. medchemexpress.comnih.gov
Trigeminal Ganglion Neurons (TGNs) and Satellite Glial Cells (SGCs): Primary cultures of these cells are used to investigate the role of the P2Y14 receptor in the nervous system. nih.govresearchgate.net Immunofluorescence studies have confirmed the expression of the P2Y14 receptor on both TGNs and SGCs, making them relevant models for studying the effects of PPTN in the context of neuropathic and inflammatory pain. nih.govfrontiersin.org
While this compound itself is a tool for research, the methodologies used to discover and characterize such compounds often involve high-throughput screening (HTS) techniques. These approaches are designed to efficiently test large numbers of molecules for their ability to modulate a specific biological target.
Virtual Screening (VS): For the P2Y14 receptor, where crystal structures are not readily available, homology modeling combined with virtual screening has been a key strategy. nih.gov This computational approach involves docking large libraries of chemical compounds into a three-dimensional model of the receptor's binding site to predict potential antagonists. This method allows for the pre-selection of promising candidates for further experimental testing, accelerating the discovery process. nih.gov
Fluorescent-Based Assays: Functional HTS assays often rely on fluorescent readouts. For the Gi-coupled P2Y14 receptor, assays measuring changes in intracellular cyclic AMP (cAMP) levels are common. nih.gov A decrease in cAMP production upon agonist stimulation can be measured, and the ability of an antagonist like PPTN to block this effect is quantified. nih.gov Fluorescent binding assays, using a labeled ligand that binds to the P2Y14 receptor, have also been adapted to determine the affinity of unlabeled antagonists. nih.gov
Determining the dose-response relationship is a critical step in characterizing the potency and efficacy of a compound. For this compound, these studies have been performed in various in vitro systems, yielding key pharmacological parameters. The response to PPTN is typically complex and nonlinear, often following a sigmoidal curve when plotting drug concentration against the measured effect.
Schild analyses in C6 glioma cells expressing the P2Y14 receptor have shown that this compound acts as a competitive antagonist, with a KB value of 434 pM. medchemexpress.comnih.gov This indicates a very high affinity for the receptor. In functional assays, PPTN inhibits UDP-glucose-promoted chemotaxis in differentiated HL-60 cells with IC50 values in the low nanomolar range. medchemexpress.com The potency of PPTN has been consistently demonstrated across different cell-based assays. medchemexpress.com
| Assay Type | Cell Line | Agonist | Measured Effect | PPTN Potency (IC50 / KB) |
| Competitive Antagonist Binding | C6 Glioma (recombinant P2Y14-R) | UDP-glucose | Inhibition of adenylyl cyclase | 434 pM (KB) |
| Chemotaxis Inhibition | Differentiated HL-60 | 10 µM UDP-glucose | Inhibition of cell migration | ~1 nM (IC50) |
| Chemotaxis Inhibition | Differentiated HL-60 | 100 µM UDP-glucose | Inhibition of cell migration | ~4 nM (IC50) |
| Binding Inhibition | CHO (recombinant human P2Y14-R) | MRS4174 | Inhibition of ligand binding | 14.5 nM (IC50) |
This table presents data on the dose-response characterization of PPTN in various in vitro experimental systems.
In Vivo Non-Human Animal Model Development for P2Y14 Receptor Research
To understand the physiological and potential therapeutic effects of targeting the P2Y14 receptor, research has progressed from in vitro assays to in vivo studies using non-human animal models. These models are essential for evaluating the efficacy of compounds like this compound in a complex biological system.
Rodent models, particularly mice and rats, have been pivotal in investigating the role of the P2Y14 receptor in pathological conditions such as neuropathic and inflammatory pain.
Chronic Constriction Injury (CCI) Model: The CCI of the infraorbital nerve (CCI-ION) in mice is a widely used model to induce trigeminal neuropathic pain. nih.gov Studies using this model have shown that the expression of the P2Y14 receptor is increased in the trigeminal ganglion following nerve injury. nih.gov Administration of PPTN in this model has been shown to reduce mechanical hypersensitivity and the production of pro-inflammatory cytokines, suggesting a key role for the P2Y14 receptor in the maintenance of neuropathic pain. nih.gov
Complete Freund's Adjuvant (CFA) Model: The injection of CFA into the rat trigeminal ganglia is a model for inflammatory pain. researchgate.net In this model, an elevation of P2Y14 receptor expression has also been observed. nih.govresearchgate.net Trigeminal injection of PPTN was found to attenuate the CFA-induced mechanical hyperalgesia and decrease the upregulation of inflammatory markers. researchgate.net These findings further support the pro-inflammatory role of the P2Y14 receptor. medchemexpress.comnih.gov
Genetically modified animal models, especially knockout mice, are invaluable tools for validating a specific protein as a therapeutic target. nih.gov By observing the phenotype of an animal lacking a particular gene, researchers can infer the function of the protein it encodes.
P2Y14 Receptor Knockout (P2Y14–/–) Mice: Studies with P2Y14–/– mice have provided significant insights into the role of this receptor. These mice are generally viable, healthy, and fertile, indicating that the absence of the P2Y14 receptor is not lethal and does not cause severe health impacts. nih.gov Research in these knockout models has shown that the absence of the P2Y14 receptor can be protective in certain disease states. For instance, in models of diabetes, P2Y14–/– mice have shown altered insulin (B600854) sensitivity. researchgate.net
Conditional Knockout Mice: To investigate the role of the P2Y14 receptor in specific cell types, conditional knockout mice have been generated. For example, an intercalated cell-specific P2Y14 receptor knockout mouse was created to study its role in ischemic acute kidney injury. nih.gov The results from these genetically modified models help to validate the P2Y14 receptor as a therapeutic target and provide a strong rationale for the development and testing of antagonists like this compound. researchgate.netnih.gov
Model Systems for Investigating Receptor-Mediated Physiological Processes
The investigation of a novel compound's interaction with specific receptors relies on a variety of in vitro (laboratory-based) and in vivo (animal-based) models. These systems are essential for understanding how a compound elicits a physiological response. nih.gov
In Vitro Models: Cell-based assays are fundamental in early preclinical research. nih.gov These models offer advantages in scalability, cost-effectiveness, and reproducibility. nih.gov Common in vitro systems include:
Recombinant Cell Lines: Cells (e.g., HEK293, CHO) are genetically engineered to express a specific target receptor. These models are used to study direct binding affinity, receptor activation or inhibition, and downstream signaling pathways in a controlled environment.
Primary Cell Cultures: Cells are isolated directly from human or animal tissues. These provide a more physiologically relevant context than immortalized cell lines but can be more complex to maintain.
3D Cell Cultures and Organoids: These advanced models mimic the three-dimensional structure and cellular composition of tissues and organs, offering more predictive insights into a compound's effects. wellbeingintlstudiesrepository.org
In Vivo Models: Animal models are used to study the effects of a compound within a complex, living biological system. youtube.com The choice of model depends on the physiological process being investigated and the relevance to human biology. Examples include:
Rodent Models (Mice, Rats): Commonly used due to their well-characterized genetics, relatively low cost, and established protocols. Specific strains, including genetically modified ones (e.g., knockout mice lacking a particular receptor), are used to study on-target effects. nih.gov
Non-Rodent Models: In later stages of preclinical testing, larger animals may be used if their physiological or metabolic pathways are more analogous to humans for the specific target being studied.
Evaluation of this compound's Pharmacodynamic Effects in Experimental Models
Pharmacodynamics (PD) describes what a drug does to the body. nih.gov Evaluating a compound's PD effects involves measuring its physiological and biochemical impact in experimental models to understand its mechanism of action and therapeutic potential. nih.gov
Target Engagement Studies in Animal Tissues
Target engagement studies are designed to confirm that a drug candidate interacts with its intended molecular target in a living organism. nih.gov This is a critical step to bridge the gap between in vitro potency and in vivo efficacy. Several techniques can be employed:
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein when the drug is bound to it in cells or tissue samples, providing evidence of engagement. nih.gov
Receptor Occupancy Assays: These studies, often using radiolabeled compounds or specific antibodies, quantify the percentage of target receptors that are bound by the drug at a given time point in various tissues.
Positron Emission Tomography (PET): A non-invasive imaging technique that can visualize and quantify drug binding to its target in real-time within a living animal.
Experimental Design Considerations for Preclinical Research Using this compound
Rigorous experimental design is essential to ensure that preclinical data are reliable and can inform the decision to advance a compound to clinical trials. nih.gov
Formulation Development for Research Administration (e.g., vehicle selection for animal studies)
The way a compound is formulated for administration can significantly impact its absorption, distribution, and ultimately, its observed effects in animal studies. The goal is to develop a safe and effective vehicle that can solubilize the compound without interfering with the experiment.
Key Considerations for Vehicle Selection:
Solubility: The vehicle must be capable of dissolving the compound at the required concentration. A tiered approach is often used, starting with simple aqueous solutions and moving to more complex vehicles if needed.
Tolerability: The chosen vehicle must be non-toxic and well-tolerated by the animal species at the volume and frequency of administration.
Stability: The compound must remain stable in the vehicle for the duration of the study.
Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intravenous, subcutaneous).
Commonly Used Research Vehicles:
| Vehicle | Properties | Common Use |
| Saline / Phosphate-Buffered Saline (PBS) | Aqueous, isotonic. | Water-soluble compounds. |
| Polyethylene Glycol (PEG) 300/400 | Water-miscible co-solvent. | Increases solubility of moderately polar compounds. |
| Carboxymethylcellulose (CMC) | Suspending agent. | For compounds with low solubility, forms a suspension for oral gavage. |
| Dimethyl Sulfoxide (DMSO) | Strong organic solvent. | Used at low concentrations (<10%) in combination with other vehicles due to potential toxicity. |
This table provides general examples of formulation vehicles.
Role of P2y14 Receptor in Pathophysiological Research Models and Pptn Mesylate S Modulatory Potential
P2Y14 Receptor Involvement in Inflammatory Signaling Pathways in Research Models
The P2Y14 receptor is prominently expressed in various immune cells, including neutrophils, macrophages, mast cells, and eosinophils, and plays a significant role in modulating inflammatory responses. nih.govresearchgate.net Its activation by ligands like UDP-glucose, often released from stressed or damaged cells, triggers a cascade of inflammatory events. aai.orgjci.org
Modulation of Immune Cell Function and Activation
Research has demonstrated that the P2Y14 receptor is a key mediator of immune cell chemotaxis and activation. In human neutrophils, UDP-glucose stimulates chemotaxis, a process that is effectively blocked by the P2Y14 receptor antagonist PPTN. nih.govmedchemexpress.com This suggests a critical role for the P2Y14 receptor in guiding neutrophils to sites of inflammation. Similarly, in human mast cells, activation of the P2Y14 receptor facilitates degranulation, a key event in allergic and inflammatory reactions. nih.gov This effect was inhibited by PPTN, highlighting the receptor's potential as a target for allergic conditions. nih.gov
In macrophages, the P2Y14 receptor has been implicated in pro-inflammatory responses. mdpi.com For instance, in the context of gout, monosodium urate (MSU) crystals upregulate P2Y14 receptor expression, which in turn facilitates inflammasome activation and an inflammatory form of cell death known as pyroptosis. mdpi.comfrontiersin.org Knockdown of the P2Y14 receptor has been shown to limit this inflammatory response. frontiersin.org Furthermore, the P2Y14 receptor is involved in eosinophil-dependent intestinal inflammation, where it promotes eosinophil survival and function. oup.com
| Cell Type | Agonist | Effect of P2Y14R Activation | Antagonist | Effect of Antagonism | Reference |
| Human Neutrophils | UDP-glucose | Chemotaxis | PPTN | Blocks chemotaxis | nih.gov |
| Human Mast Cells (LAD2) | MRS2690 (synthetic agonist) | Enhanced degranulation | PPTN | Inhibited enhanced degranulation | nih.gov |
| Macrophages | Monosodium Urate (MSU) | Inflammasome activation, pyroptosis | - | Knockdown limited inflammasome activation | mdpi.comfrontiersin.org |
| Eosinophils | UDP-glucose | Extended survival, upregulated gene expression | - | P2ry14 deficiency protected against colitis | oup.com |
Regulation of Cytokine and Chemokine Production
The P2Y14 receptor plays a crucial role in regulating the production of cytokines and chemokines, which are key signaling molecules in the immune system. Activation of the P2Y14 receptor in various cell types has been shown to induce the secretion of pro-inflammatory mediators. For example, in human endometrial epithelial cells, UDP-glucose stimulates the production of IL-8, a potent neutrophil chemoattractant, via the P2Y14 receptor. aai.org This finding suggests a role for the P2Y14 receptor in mucosal immunity. aai.org
In a mouse model of sterile kidney inflammation, UDP-glucose, acting as a damage-associated molecular pattern (DAMP), activates the P2Y14 receptor on intercalated cells, leading to the production of pro-inflammatory chemokines and subsequent infiltration of neutrophils and monocytes. researchgate.netjci.org This process contributes to renal tubule damage following ischemia-reperfusion injury. jci.orgresearchgate.net Similarly, in a model of gouty arthritis, P2Y14 receptor activation promotes the secretion of inflammatory cytokines such as IL-1α, IL-8, and IL-6. frontiersin.org
Conversely, antagonism of the P2Y14 receptor has been shown to reduce the release of inflammatory factors. medchemexpress.com For instance, a P2Y14 receptor antagonist was found to decrease the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α induced by lipopolysaccharide (LPS). medchemexpress.com
| Research Model | P2Y14R-Mediated Effect | Key Cytokines/Chemokines Involved | Reference |
| Human Endometrial Epithelial Cells | Stimulation of IL-8 production | IL-8 | aai.org |
| Murine Sterile Kidney Inflammation | Production of pro-inflammatory chemokines | Chemokines attracting neutrophils and monocytes | researchgate.netjci.org |
| Gouty Arthritis Model | Promotion of inflammatory cytokine secretion | IL-1α, IL-8, IL-6 | frontiersin.org |
| LPS-induced Inflammation Model | Release of pro-inflammatory cytokines | IL-1β, IL-6, TNF-α | medchemexpress.com |
Exploration of P2Y14 Receptor in Metabolic Processes in Experimental Systems
The P2Y14 receptor is abundantly expressed in adipocytes and has been identified as a critical regulator of whole-body glucose and lipid homeostasis. nih.govresearchgate.netnih.gov Its role in metabolic processes makes it a potential therapeutic target for metabolic disorders like obesity and type 2 diabetes. nih.govnih.gov
Energy Homeostasis and Glucose Metabolism Studies
Studies using mouse models have revealed the significant impact of the P2Y14 receptor on energy balance and glucose metabolism. diabetesjournals.orgresearchgate.net In high-fat diet-induced obese mice, the mRNA levels of the P2Y14 receptor are upregulated in hepatocytes and islets. diabetesjournals.orgresearchgate.net Acute activation of the P2Y14 receptor in these mice was found to impair glucose homeostasis by increasing hepatic glucose production and suppressing insulin (B600854) secretion. diabetesjournals.orgresearchgate.net
Conversely, genetic ablation of the P2Y14 receptor specifically in adipocytes (Ad-P2Y14-KO) has been shown to protect mice from diet-induced obesity. diabetesjournals.org These knockout mice exhibited less weight gain, decreased fat mass, improved glucose tolerance, and enhanced insulin sensitivity when fed a high-fat diet. diabetesjournals.org Furthermore, a P2Y14 receptor antagonist was shown to improve hepatic glucose production and protect mice from metabolic deficits. diabetesjournals.orgresearchgate.net These findings suggest that inhibiting P2Y14 receptor signaling could be a beneficial strategy for managing obesity and related metabolic complications. nih.govnih.gov
Adipogenesis and Lipolysis Regulation
The P2Y14 receptor plays a direct role in regulating lipid storage and breakdown in adipocytes. As a Gi-coupled receptor, its activation exerts an antilipolytic effect by decreasing cAMP levels. nih.govresearchgate.net Mechanistic studies have shown that the P2Y14 receptor inhibits the activity of key lipolytic enzymes, including adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govnih.gov
In line with this, treatment of control mice with a P2Y14 receptor agonist decreased lipolysis, an effect that was reversed by a P2Y14 receptor antagonist. nih.govnih.gov Furthermore, adipocyte-specific knockout of the P2Y14 receptor resulted in enhanced lipolysis, particularly during the fasting state. nih.govdiabetesjournals.org This increased lipolysis in the knockout mice contributed to a reduction in body weight and protection against diet-induced obesity and liver steatosis. nih.govresearchgate.net
| Experimental System | Key Finding | Implication for Metabolism | Reference |
| High-fat diet-induced obese mice | P2Y14R activation impairs glucose homeostasis. | P2Y14R antagonists may improve glucose metabolism. | diabetesjournals.orgresearchgate.net |
| Adipocyte-specific P2Y14R knockout mice | Protected from diet-induced obesity, improved glucose tolerance and insulin sensitivity. | P2Y14R is a key regulator of adipocyte metabolism. | diabetesjournals.org |
| In vitro and in vivo lipolysis assays | P2Y14R activation inhibits lipolysis by reducing ATGL and HSL activity. | P2Y14R antagonists can enhance lipolysis. | nih.govnih.gov |
| Adipocyte-specific P2Y14R knockout mice | Enhanced lipolysis and protection from liver steatosis. | Blocking P2Y14R in adipocytes could treat NAFLD/NASH. | nih.govresearchgate.net |
P2Y14 Receptor's Contribution to Neurological Pathways in Preclinical Research
The P2Y14 receptor is expressed in the central nervous system, including in neurons and glial cells, and has been implicated in various neurological processes. nih.govfrontiersin.org Preclinical studies are beginning to unravel its role in both normal brain function and in pathological conditions.
In a rat model of subarachnoid hemorrhage (SAH), an acute increase in the endogenous P2Y14 receptor ligand UDP-glucose was observed in the cerebrospinal fluid. nih.gov The study found that activation of the UDP-glucose/P2Y14 signaling pathway contributed to early brain injury by promoting neuronal apoptosis. nih.gov Importantly, administration of the P2Y14 receptor antagonist PPTN was shown to improve neurological outcomes and reduce neuronal apoptosis in this model, suggesting a detrimental role for P2Y14 signaling in the acute phase after SAH. nih.gov
Furthermore, the P2Y14 receptor has been found to be expressed in microglia, the resident immune cells of the brain. nih.gov While its function in microglia is still being elucidated, its expression is upregulated in these cells during neuropathic pain. nih.gov In a glioma model, P2Y14 receptors were found to be upregulated in microglia/macrophages within the tumor microenvironment. nih.gov Activation of the P2Y14 receptor in this context led to a decrease in the production of the pro-inflammatory cytokine IL-6 and a reduction in glioma cell proliferation. nih.gov These findings suggest a complex, context-dependent role for the P2Y14 receptor in the brain, with the potential for both detrimental and protective effects depending on the specific pathological condition.
Neuroinflammation and Microglial Activation Studies
Neuroinflammation is a critical component of many central nervous system (CNS) pathologies, with microglia, the resident immune cells of the brain, playing a central role. frontiersin.org Upon activation, microglia can adopt different phenotypes, releasing a variety of signaling molecules, including pro-inflammatory cytokines that can exacerbate neuronal damage. frontiersin.org The P2Y14 receptor is expressed on microglia and its expression is often upregulated in pathological conditions, suggesting its involvement in modulating microglial function. nih.govmdpi.com
Research using a rat model of migraine, induced by repeated inflammatory stimulation of the dura, demonstrated a significant increase in the expression of the P2Y14 receptor in microglia within the trigeminal cervical complex. researchgate.net The activation of this receptor was linked to microglial activation and the generation of mechanical allodynia. researchgate.net Administration of the selective P2Y14 receptor antagonist, PPTN, was shown to alleviate this pain behavior. researchgate.net Furthermore, PPTN treatment also suppressed the activation of microglia and the phosphorylation of ERK1/2, a key signaling molecule in inflammatory pathways. researchgate.net
Similarly, in a model of orofacial inflammatory pain, the P2Y14 receptor was found to be upregulated in the trigeminal ganglion on both neurons and satellite glial cells. researchgate.net The use of PPTN in this model attenuated mechanical hyperalgesia and reduced the upregulation of inflammatory markers including GFAP, IL-1β, TNF-α, CCL2, and phosphorylated forms of ERK1/2 and p38. researchgate.net These findings suggest that P2Y14 receptor signaling contributes to inflammatory pain by regulating glial cell activation and the subsequent release of pro-inflammatory cytokines. researchgate.net In glioma models, P2Y14 receptor expression was found to be upregulated in tumor-associated microglia/macrophages. nih.gov In-vitro activation of the microglial P2Y14 receptor in a co-culture system with glioma cells led to a decrease in IL-6 production and subsequently reduced tumor cell proliferation, indicating a complex role for this receptor in the tumor microenvironment. nih.gov
Table 1: Effect of PPTN Mesylate on Neuroinflammatory Markers in Research Models
| Research Model | Key Findings on P2Y14 Receptor Role | Effect of PPTN (P2Y14 Antagonist) | Reference |
|---|---|---|---|
| Migraine Model (Repeated Dural Inflammatory Stimulation) | Increased P2Y14 expression in microglia of the trigeminal cervical complex; associated with mechanical allodynia and microglial activation. | Attenuated mechanical allodynia; abolished microglial activation and ERK1/2 phosphorylation. | researchgate.net |
| Orofacial Inflammatory Pain Model (CFA-induced) | Upregulation of P2Y14 in trigeminal ganglion (neurons and satellite glial cells); linked to cytokine release and pain. | Attenuated mechanical hyperalgesia; decreased upregulation of GFAP, IL-1β, TNF-α, CCL2, p-ERK1/2, and p-p38. | researchgate.net |
| In-vitro Glioma-Microglia Co-culture | Upregulated P2Y14 expression in microglia. Activation decreased IL-6 and glioma cell proliferation. | Not explicitly tested in this study, but antagonism would be expected to block the observed effects of P2Y14 activation. | nih.gov |
Neurotransmitter Release Modulation
The modulation of neurotransmitter release is a fundamental mechanism for controlling synaptic transmission and neuronal circuit activity. nih.gov Purinergic receptors, including both P2X and P2Y subtypes, are widely expressed on presynaptic terminals and are known to modulate the release of various neurotransmitters. nih.gov The P2Y receptor family is diverse, with different subtypes coupling to different G-proteins to exert either inhibitory or excitatory effects. researchgate.net
The P2Y14 receptor, along with P2Y12 and P2Y13, belongs to the Gi/o-protein-coupled subfamily. nih.gov Activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent inhibition of voltage-sensitive Ca2+ channels. nih.gov This cascade of events ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal. nih.gov Studies have shown that Gi-coupled P2Y receptors can inhibit the release of key neurotransmitters in the central nervous system, including glutamate (B1630785) and noradrenaline in the cerebral cortex, hippocampus, and spinal cord. nih.govresearchgate.net For instance, in the CNS, ATP has been shown to inhibit the release of serotonin (B10506) and dopamine (B1211576) through the activation of metabotropic P2 receptors. nih.gov While early studies did not identify the specific P2Y subtypes, the signaling properties of P2Y14 are consistent with an inhibitory role in neurotransmission. nih.govunimi.it
The potential for this compound to modulate neurotransmitter release lies in its ability to block this inhibitory action of the P2Y14 receptor. By antagonizing the receptor, PPTN would be expected to prevent the UDP-sugar-mediated suppression of neurotransmitter release, thereby potentially enhancing synaptic transmission in contexts where P2Y14 is active. However, specific experimental studies detailing the direct effects of PPTN on the release of neurotransmitters like glutamate, dopamine, or serotonin are not yet extensively documented in the available literature.
P2Y14 Receptor in Respiratory System Physiology and Pathophysiology in Research Models
The respiratory system is a complex organ system where purinergic signaling plays a crucial role in regulating inflammation, immune responses, and mucociliary clearance. frontiersin.org The P2Y14 receptor is expressed in various cells of the respiratory tract, including airway epithelial cells and immune cells like eosinophils, making it a potential target in respiratory diseases. frontiersin.orgatsjournals.org
Airway Inflammation and Remodeling Studies
Airway inflammation is a hallmark of chronic respiratory diseases such as asthma. nih.gov This inflammation often involves the infiltration of immune cells, particularly eosinophils, and can lead to structural changes known as airway remodeling. nih.gov Research has identified the P2Y14 receptor as a key promoter of eosinophilic airway inflammation. nih.gov
In a protease-mediated mouse model of asthma, which is characterized by robust eosinophilia and airway hyperresponsiveness (AHR), mice lacking the P2Y14 receptor exhibited significantly reduced airway eosinophilia and AHR compared to wild-type mice following allergen challenge. nih.govresearchgate.net Notably, the P2Y14 receptor appeared to be essential during the challenge phase rather than the initial sensitization phase. nih.gov Further studies using bone marrow chimeras demonstrated that P2Y14 receptor expression on hematopoietic cells is required for this pro-inflammatory effect. nih.gov The ligand for P2Y14, UDP-glucose, was found to be released into the airways of allergen-sensitized mice upon challenge and was shown to increase the movement of eosinophils. nih.gov
Crucially, the therapeutic potential of targeting this receptor was demonstrated by using a small-molecule antagonist of P2Y14, such as PPTN. Administration of the P2Y14 antagonist during the allergen challenge phase significantly diminished airway eosinophilia. nih.govresearchgate.net This suggests a positive feedback loop where eosinophils themselves can trigger the release of UDP-glucose, which in turn recruits more eosinophils via the P2Y14 receptor, amplifying the inflammatory response. nih.gov Blocking this loop with an antagonist like this compound presents a promising strategy for controlling eosinophilic airway inflammation.
Table 2: Role of P2Y14 Receptor in a Mouse Model of Allergic Airway Inflammation
| Experimental Condition | Measured Outcome | Result | Reference |
|---|---|---|---|
| P2ry14-/- Mice vs. Wild-Type (Protease-mediated asthma model) | Airway Eosinophilia | Significantly reduced in P2ry14-/- mice | nih.govresearchgate.net |
| P2ry14-/- Mice vs. Wild-Type (Protease-mediated asthma model) | Airway Hyperresponsiveness (AHR) | Markedly attenuated in P2ry14-/- mice | nih.govresearchgate.net |
| Wild-Type Mice treated with P2Y14 Antagonist (PPTN) during allergen challenge | Airway Eosinophilia | Significantly diminished | researchgate.net |
| P2ry14-/- Mice vs. Wild-Type | Type 2 Cytokine Production (IL-5, IL-13) | No significant difference | nih.gov |
| P2ry14-/- Mice vs. Wild-Type | Mucus-producing cells | No significant difference | nih.gov |
Mucus Secretion Regulation
Proper regulation of mucus secretion is vital for maintaining airway hydration and effective mucociliary clearance. arvojournals.org While excessive mucus production is a significant problem in diseases like asthma and cystic fibrosis, the direct role of the P2Y14 receptor in regulating mucin secretion itself is not as clearly defined as other P2Y receptors, such as P2Y2. arvojournals.org
However, the P2Y14 receptor is functionally expressed on human airway epithelial cells. atsjournals.orgnih.gov Studies using human lung epithelial cell lines (A549 and BEAS-2B) have shown that activation of the P2Y14 receptor with its agonist, UDP-glucose, leads to an increase in intracellular calcium. atsjournals.orgnih.gov This signaling event, which is sensitive to pertussis toxin, is linked to an increased secretion of the potent neutrophil chemoattractant, IL-8 (CXCL8). atsjournals.orgnih.gov The release of inflammatory mediators like IL-8 is a critical step in the inflammatory cascade that often accompanies and exacerbates mucus hypersecretion. nih.gov Therefore, while P2Y14 may not directly trigger mucin release, its role in promoting local inflammation suggests it can indirectly contribute to the pathological state of mucus hypersecretion seen in inflammatory airway diseases. The modulatory potential of this compound in this context would be to reduce this inflammation-driven component of mucus dysregulation by blocking IL-8 secretion from epithelial cells.
Investigation of P2Y14 Receptor in Fibrotic Processes in Experimental Models
Fibrosis, the excessive accumulation of extracellular matrix proteins, leads to scarring and loss of organ function and is a final common pathway for many chronic diseases. stanford.edu Recent research has highlighted the P2Y14 receptor as a critical profibrogenic damage-associated molecular pattern (DAMP) receptor, particularly in the context of liver fibrosis. frontiersin.orgresearchgate.net
In multiple mouse models of liver injury, including those induced by carbon tetrachloride (CCl4) and bile duct ligation, the P2Y14 receptor was found to be essential for the progression of liver fibrosis. frontiersin.orgresearchgate.net The receptor is highly enriched on hepatic stellate cells (HSCs), the primary cell type responsible for producing scar tissue in the liver. frontiersin.org During liver injury, dying hepatocytes release P2Y14 ligands, such as UDP-glucose, which then bind to and activate P2Y14 receptors on HSCs, promoting their activation and transformation into fibrogenic myofibroblasts. researchgate.netresearchgate.net
Experimental studies have shown that both global and HSC-selective P2Y14 deficiency significantly attenuates liver fibrosis. frontiersin.orgresearchgate.net Mice lacking the P2Y14 receptor showed reduced collagen deposition (measured by Picrosirius Red staining) and lower hepatic hydroxyproline (B1673980) content, both key markers of fibrosis. researchgate.net In vitro, treatment of HSCs with UDP-glucose promoted their activation, an effect that was absent in HSCs from P2Y14 knockout mice. researchgate.net Although studies specifically using this compound in fibrosis models are not widely reported, the use of P2Y14 inhibitors has been shown to decrease the expression of fibrotic markers in HSCs in vitro, supporting the therapeutic potential of antagonizing this receptor to combat fibrosis. frontiersin.org
Table 3: Effect of P2Y14 Deficiency on Liver Fibrosis in Mouse Models
| Fibrosis Model | Genotype | Key Fibrosis Outcome | Reference |
|---|---|---|---|
| Carbon Tetrachloride (CCl4) induced | P2Y14 Knockout vs. Wild-Type | Reduced Picrosirius Red area, hepatic hydroxyproline content, and serum ALT levels. | researchgate.net |
| Mdr2 Knockout (Cholestatic fibrosis) | P2Y14/Mdr2 Double Knockout vs. Mdr2 Knockout | Reduced Picrosirius Red area. | researchgate.net |
| Bile Duct Ligation (BDL) induced | P2Y14 Knockout vs. Wild-Type | Reduced Picrosirius Red area and hepatic hydroxyproline content. | researchgate.net |
Advanced Analytical and Bioanalytical Methodologies for Pptn Mesylate Research
The investigation of PPTN mesylate, a notable antagonist of the P2Y14 receptor, relies on a sophisticated suite of analytical and bioanalytical techniques. These methodologies are crucial for quantifying the compound in biological systems, understanding its metabolic fate, and characterizing its interaction with its target receptor, P2Y14. This section details the advanced methods employed in preclinical research to elucidate the pharmacokinetics and pharmacodynamics of this compound.
Future Research Directions and Unanswered Questions in P2y14 Receptor Antagonist Research
Elucidation of Novel P2Y14 Receptor-Interacting Proteins and Pathways
A critical area of future investigation is the identification and characterization of novel proteins and signaling pathways that interact with the P2Y14 receptor. While it is known that the P2Y14 receptor couples to Gi/o proteins to inhibit adenylyl cyclase, the full spectrum of its downstream effectors and regulatory partners is yet to be mapped. cardiff.ac.ukwho.int Understanding these interactions is crucial for a comprehensive picture of P2Y14-mediated cellular responses.
Recent studies have begun to unravel the complexity of P2Y14 signaling. For instance, in porcine pancreatic arteries, P2Y14 receptor activation has been linked to vasoconstriction through a pathway involving the phosphorylation of myosin light chain 2 (MLC2), an effect blocked by PPTN. cardiff.ac.uk Furthermore, the receptor's activation can influence ERK1/2 phosphorylation, suggesting a link to MAPK signaling pathways. cardiff.ac.ukmdpi.com In the context of subarachnoid hemorrhage, the UDP-glucose/P2Y14 axis has been shown to exacerbate neuronal apoptosis, hinting at the involvement of pro-apoptotic signaling cascades. ahajournals.org
Future research will likely employ advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, to identify proteins that form complexes with the P2Y14 receptor in various cell types and disease states. This could reveal novel scaffolding proteins, downstream enzymes, or even other receptors that modulate P2Y14 function. Uncovering these new players will provide a more nuanced understanding of how PPTN Mesylate and other antagonists exert their effects and may reveal new targets for therapeutic intervention.
Investigation of P2Y14 Receptor Hetero-oligomerization and Its Functional Consequences
The potential for G protein-coupled receptors (GPCRs) to form dimers or higher-order oligomers adds another layer of complexity to their function. researchgate.netcore.ac.uk The investigation into whether the P2Y14 receptor forms hetero-oligomers with other P2Y receptors or even receptors from different families is a promising avenue of research. Such interactions could significantly alter the pharmacological properties, signaling, and trafficking of the P2Y14 receptor. nih.govacs.org
Evidence for homo-dimerization exists for several P2Y receptors, including P2Y1, P2Y4, P2Y6, P2Y12, and P2Y13. researchgate.net Studies have also demonstrated hetero-oligomerization between different P2Y subtypes, such as P2Y1 and P2Y11, which can impact ligand selectivity and receptor internalization. nih.govnih.gov Given the evolutionary relationship between P2Y14 and other P2Y receptors like P2Y12 and P2Y13, it is plausible that they could interact. mdpi.com
Future studies will likely utilize techniques like Förster resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) to probe for direct interactions between the P2Y14 receptor and other membrane proteins in living cells. acs.org Identifying such hetero-oligomers and understanding how they are modulated by agonists and antagonists like this compound will be crucial. This knowledge could lead to the development of novel drugs that specifically target these receptor complexes, potentially offering greater selectivity and efficacy.
Development of Advanced In Vitro and In Vivo Models for Complex P2Y14 Receptor Biology
To fully understand the multifaceted roles of the P2Y14 receptor, more sophisticated and physiologically relevant research models are needed. While current in vitro studies often rely on cell lines overexpressing the receptor, and in vivo studies utilize knockout mice, these models may not fully recapitulate the complexities of human diseases. nih.govmdpi.comjci.org
The development of advanced in vitro models, such as organoids and organ-on-a-chip systems, holds great promise for studying P2Y14 receptor biology in a more human-relevant context. mdpi.com For instance, intestinal organoids could be used to investigate the role of the P2Y14 receptor in gut inflammation, a context where it has been implicated. mdpi.comoup.com These models allow for the study of cell-cell interactions and tissue-level architecture, providing a more accurate representation of in vivo conditions. mdpi.com
In the realm of in vivo research, the generation of conditional knockout mice, where the P2ry14 gene is deleted in a specific cell type or at a particular time, would be invaluable. This would allow researchers to dissect the specific contributions of the P2Y14 receptor in different tissues and at different stages of disease progression. For example, a conditional knockout in immune cells could clarify the receptor's precise role in inflammatory responses. researchgate.net The use of CRISPR-Cas9 technology to create cell-line knockouts has already proven useful in studying P2Y14 function in osteoblasts. mdpi.com
| Model Type | Application in P2Y14 Research | Potential Advantages |
| Intestinal Organoids | Studying the role of P2Y14 in inflammatory bowel disease. mdpi.comoup.com | Mimics human gut physiology and cell-type diversity. |
| Lung Organ-on-a-Chip | Investigating P2Y14's involvement in lung inflammation and diseases like cystic fibrosis. nih.gov | Allows for real-time analysis of cellular responses to stimuli. |
| Conditional Knockout Mice | Dissecting the cell-specific roles of P2Y14 in inflammation and immunity. researchgate.net | Provides precise control over gene deletion in specific tissues. |
| CRISPR-Cas9 Cell Lines | Creating targeted P2Y14 knockout models in various cell types. mdpi.com | Enables rapid and efficient gene editing for functional studies. |
Exploration of P2Y14 Receptor's Role in Previously Uninvestigated Biological Contexts
While the P2Y14 receptor has been primarily studied in the context of inflammation and immunity, its widespread expression suggests it may have roles in other physiological and pathological processes that are yet to be explored. mdpi.comjci.orggenecards.org Future research should aim to broaden the scope of investigation to uncover these novel functions.
For example, the expression of the P2Y14 receptor in bone-forming osteoblasts and its influence on their proliferation and differentiation suggests a potential role in bone metabolism and diseases like osteoporosis. mdpi.com Similarly, its presence in the nervous system, including in neurons and glial cells, points towards a possible involvement in neuroinflammation, neuropathic pain, and neurodegenerative diseases. ahajournals.orgnih.gov Recent findings have indeed implicated the UDP-glucose/P2Y14 axis in neuronal apoptosis following subarachnoid hemorrhage. ahajournals.org The receptor's role in modulating insulin (B600854) secretion also suggests a connection to metabolic disorders like diabetes. cardiff.ac.uk
Systematic screening of P2Y14 receptor expression across a wide range of tissues and cell types, coupled with functional studies using antagonists like this compound, will be key to identifying these new biological contexts. This exploratory research could open up entirely new fields of P2Y14-targeted therapies.
Application of Artificial Intelligence and Machine Learning in Predicting this compound's Biological Interactions
ML algorithms can be trained on existing structure-activity relationship (SAR) data for P2Y14 receptor antagonists to predict the activity of novel compounds. acs.org This can accelerate the process of lead optimization and the design of more potent and selective antagonists. Furthermore, AI can be used to predict potential off-target effects of this compound by screening its structure against models of other receptors and proteins. mdpi.com
| AI/ML Application | Relevance to this compound and P2Y14 Research | Potential Impact |
| Predictive SAR Modeling | Designing novel P2Y14 antagonists with improved properties. acs.org | Accelerated discovery of more effective and selective drugs. |
| Off-Target Prediction | Identifying potential side effects and understanding the broader biological profile of this compound. mdpi.com | Improved safety assessment and drug repositioning opportunities. |
| Systems Biology Integration | Predicting the cellular and physiological effects of P2Y14 inhibition. researchgate.net | Deeper understanding of the receptor's function and identification of new therapeutic targets. |
| Virtual Screening | Identifying new chemical scaffolds for P2Y14 antagonists from large compound libraries. who.intfrontiersin.org | Discovery of novel classes of P2Y14 inhibitors. |
Identification of Novel Biomarkers for P2Y14 Receptor Activity in Research Models
To facilitate both preclinical and clinical research on the P2Y14 receptor, there is a pressing need to identify and validate reliable biomarkers of its activity. Such biomarkers would provide a means to monitor the engagement of the receptor by antagonists like this compound and to assess the downstream biological effects of its inhibition.
One promising candidate for a biomarker is the receptor's endogenous ligand, UDP-glucose. researchgate.net Elevated levels of UDP-glucose in biological fluids, such as urine or lung secretions, have been associated with inflammatory conditions where the P2Y14 receptor is implicated, including acute kidney injury and cystic fibrosis. researchgate.netnih.gov Measuring changes in UDP-glucose levels in response to treatment with a P2Y14 antagonist could therefore serve as a pharmacodynamic biomarker.
Another approach is to identify downstream signaling molecules or gene expression signatures that are specifically regulated by the P2Y14 receptor. For example, monitoring the phosphorylation status of proteins like ERK1/2 or the expression of specific chemokines and cytokines could provide a readout of receptor activity. cardiff.ac.ukmdpi.comnih.gov Proteomic and transcriptomic profiling of cells or tissues treated with this compound could reveal novel, robust biomarkers. The identification of such biomarkers will be crucial for translating the promising preclinical findings for P2Y14 antagonists into clinical applications.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing PPTN Mesylate in laboratory settings, and how can purity be validated?
- Methodological Answer : Synthesis typically involves dissolving this compound in polar aprotic solvents (e.g., DMSO) under inert conditions, followed by coupling with functionalized mesoporous silica. For purity validation, use elemental analysis (e.g., %C, %H, %N) and compare results with theoretical values. For example, DFO-SAMMS synthesized via one-pot methods showed 15.03% C and 2.03% N . Reproducibility requires strict temperature control (e.g., 70°C under nitrogen) and thorough washing steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical. For silica-based complexes, nitrogen adsorption-desorption isotherms can confirm mesoporous structure retention. Cross-reference with X-ray diffraction (XRD) to detect crystallinity changes post-functionalization .
Q. How should researchers design controlled experiments to assess this compound’s stability under varying pH conditions?
- Methodological Answer : Use buffer solutions across a pH range (e.g., 2–12) and incubate this compound samples. Monitor degradation via high-performance liquid chromatography (HPLC) at timed intervals. Include a negative control (e.g., inert solvent) and triplicate runs to account for experimental variability .
Advanced Research Questions
Q. What strategies resolve contradictions in adsorption efficiency data for this compound-based materials across studies?
- Methodological Answer :
Contextual Analysis : Compare experimental variables (e.g., silica pore size, functionalization duration). For instance, MCM-41 vs. MSU-H silica supports yield differing surface areas, impacting adsorption .
Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., temperature, ligand concentration) causing discrepancies. Publicly share raw datasets to enable meta-analyses .
Reproducibility Checks : Replicate studies using identical materials (e.g., GPTMS crosslinkers) and protocols from conflicting papers .
Q. How can researchers optimize this compound’s ligand-loading efficiency while minimizing aggregation?
- Methodological Answer :
- Step 1 : Pre-treat silica with drying (130°C) to remove adsorbed water, enhancing ligand penetration .
- Step 2 : Use sonication during ligand coupling to disperse aggregates.
- Step 3 : Quantify loading via thermogravimetric analysis (TGA) and correlate with reaction time/temperature. For example, one-pot synthesis at 70°C for 24 hours achieved 0.32 g DFO loading per 0.4 g silica .
Q. What PICOT framework parameters are critical for designing clinical studies involving this compound-based therapeutics?
- Methodological Answer :
- Population (P) : Define patient subgroups (e.g., iron-overload disorders) and exclusion criteria (e.g., renal impairment).
- Intervention (I) : Specify this compound dosage, administration route (e.g., oral vs. intravenous), and comparator (e.g., deferoxamine).
- Outcome (O) : Use biomarkers (e.g., serum ferritin reduction) and safety endpoints (e.g., nephrotoxicity incidence).
- Time (T) : Set follow-up duration (e.g., 6 months) aligned with pharmacokinetic data .
Methodological Rigor and Data Management
Q. How should researchers address biases in this compound’s in vitro vs. in vivo efficacy data?
- Methodological Answer :
- In Vitro : Use primary cell lines (not immortalized) and simulate physiological conditions (e.g., 37°C, 5% CO₂).
- In Vivo : Control for interspecies variability (e.g., murine vs. primate models) and apply blinding during outcome assessment.
- Data Integration : Perform cross-validation using ex vivo assays (e.g., tissue histology) to bridge in vitro-in vivo gaps .
Q. What guidelines ensure ethical data sharing for this compound research while protecting intellectual property?
- Methodological Answer :
- Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with embargo periods for patent-sensitive information.
- Use non-disclosure agreements (NDAs) for collaborative projects and redact proprietary synthesis steps in publications .
Tables for Key Experimental Parameters
| Parameter | Optimal Range | Impact on Outcomes | Reference |
|---|---|---|---|
| Reaction Temperature | 70–80°C | Higher yields, risk of ligand degradation >85°C | |
| Silica Drying Duration | 12–24 hours at 130°C | Reduces water content, improves ligand loading | |
| Ligand:Silica Ratio | 0.8:1 (w/w) | Prevents pore blockage, ensures homogeneity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
